![molecular formula C26H27F3N2O3 B197161 N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Applications De Recherche Scientifique
Molecular Structure Analysis and Antioxidant Activity : A study by Demir et al. (2015) analyzed the structure of a similar benzamide compound using X-ray diffraction and DFT calculations. Their findings highlighted the compound's electronic and thermodynamic properties, indicating potential for antioxidant applications (Demir et al., 2015).
NO Production Inhibitory Compounds : Research by Kim et al. (2009) on new benzamide derivatives discovered compounds that inhibited nitric oxide production in microglia cells. This could suggest therapeutic potential in inflammatory conditions (Kim et al., 2009).
Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative with significant potential as an antidiabetic agent. This research underscores the compound's relevance in diabetes treatment (Nomura et al., 1999).
Anticancer Evaluation : A study by Ravinaik et al. (2021) synthesized and evaluated benzamide derivatives for anticancer activity, finding several compounds with considerable efficacy against various cancer cell lines (Ravinaik et al., 2021).
Radioactive Labeling for Research : Shevchenko et al. (2014) prepared isotopically labeled benzamide compounds, indicating their utility in radioactive labeling for scientific studies (Shevchenko et al., 2014).
Gastrokinetic Activity : Kato et al. (1992) synthesized benzamide derivatives to evaluate their effects on gastric emptying, identifying compounds with potential gastrokinetic activity (Kato et al., 1992).
Synthesis of Orally Active Antagonists : Ikemoto et al. (2005) developed a method for synthesizing orally active antagonists, showcasing the compound's potential in therapeutic drug development (Ikemoto et al., 2005).
Propriétés
Nom du produit |
N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C26H27F3N2O3 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
N-[4-[2-(ethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27F3N2O3/c1-4-30-15-16-34-23-14-13-22(17-24(23)33-3)31(2)25(32)20-7-5-18(6-8-20)19-9-11-21(12-10-19)26(27,28)29/h5-14,17,30H,4,15-16H2,1-3H3 |
Clé InChI |
SCEZYQWIHJHQDL-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(OCCNCC)C(OC)=C1)C)C2=CC=C(C3=CC=C(C(F)(F)F)C=C3)C=C2 |
SMILES canonique |
CCNCCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC |
Apparence |
Solid powder |
Synonymes |
SB-568849; SB 568849; SB568849.; N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



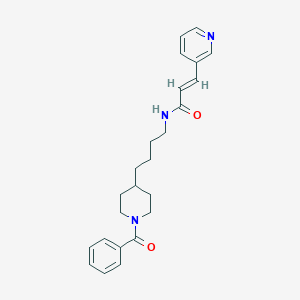
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
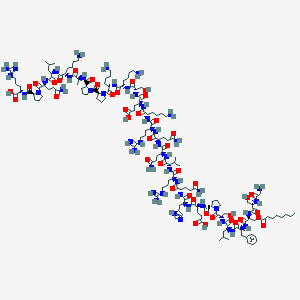
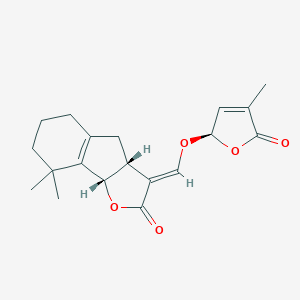
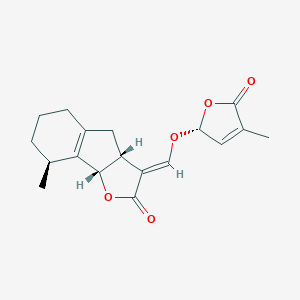
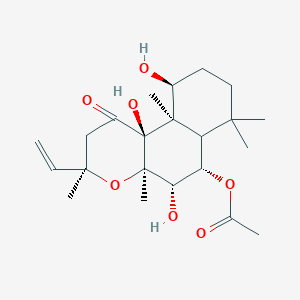
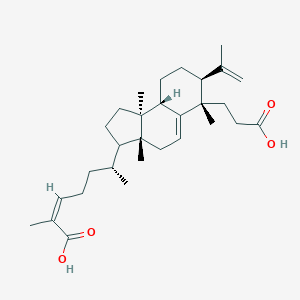
![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)
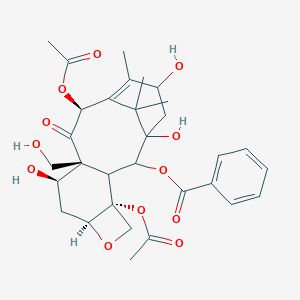
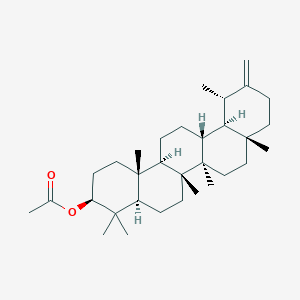
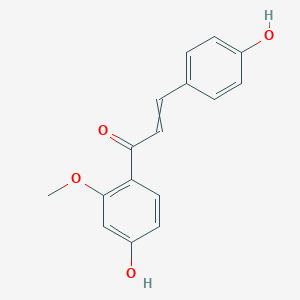
![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)
![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)
